(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate
CAS No.: 1173666-68-6
Cat. No.: VC20491825
Molecular Formula: C15H22O5
Molecular Weight: 282.33 g/mol
* For research use only. Not for human or veterinary use.
![(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate - 1173666-68-6](/images/structure/VC20491825.png)
Specification
CAS No. | 1173666-68-6 |
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Molecular Formula | C15H22O5 |
Molecular Weight | 282.33 g/mol |
IUPAC Name | methyl 3'-hydroxy-8'a-methylspiro[1,3-dioxolane-2,8'-1,4,4a,5,6,7-hexahydronaphthalene]-2'-carboxylate |
Standard InChI | InChI=1S/C15H22O5/c1-14-9-11(13(17)18-2)12(16)8-10(14)4-3-5-15(14)19-6-7-20-15/h10,16H,3-9H2,1-2H3 |
Standard InChI Key | ADYVBNMSHQXQGS-UHFFFAOYSA-N |
Canonical SMILES | CC12CC(=C(CC1CCCC23OCCO3)O)C(=O)OC |
Introduction
Structural Characteristics
Spirocyclic Framework and Stereochemical Configuration
The defining feature of (R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate is its spirocyclic architecture, where a 1,3-dioxolane ring shares a single atom (the spiro carbon) with a partially saturated naphthalene moiety. This arrangement imposes significant steric constraints, influencing both reactivity and conformational flexibility. The (R)-configuration at the spiro carbon and the 8a'-methyl substituent further contribute to the molecule’s three-dimensional topology, which has been shown to affect its interactions with biological targets .
Key structural parameters include:
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Molecular Formula: C₁₅H₂₂O₅
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Molecular Weight: 282.33 g/mol
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Stereocenters: The compound contains multiple stereocenters, including the spiro carbon (C2), the 6'-hydroxy group, and the 8a'-methyl group, which collectively dictate its enantiomeric purity and pharmacological profile .
X-ray crystallography and NMR studies of analogous spirocarbocycles reveal that the dioxolane ring adopts a chair-like conformation, while the naphthalene-derived decalin system exists in a trans-fused arrangement . This structural rigidity is critical for maintaining the compound’s stability under physiological conditions.
Functional Group Analysis
The molecule features several functional groups:
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Methyl Ester (-COOCH₃): Positioned at C7', this group enhances solubility in organic solvents and serves as a handle for further derivatization .
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Hydroxyl Group (-OH): The 6'-hydroxy moiety participates in hydrogen bonding, influencing both crystallinity and binding affinity to biological targets.
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Ether Linkages: The 1,3-dioxolane ring contains two ether oxygens, which contribute to the compound’s polarity and metabolic stability .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this spirocyclic compound typically involves a multi-step sequence starting from readily available decalin precursors. A representative route, adapted from methodologies described in ACS Omega (2021), proceeds as follows :
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Formation of the Dioxolane Ring: Reaction of a ketone intermediate with 1,2-ethanediol under acid catalysis (e.g., p-toluenesulfonic acid) yields the spiro-dioxolane framework. This step often requires careful control of temperature and stoichiometry to avoid side reactions .
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Stereoselective Methylation: Introduction of the 8a'-methyl group is achieved via Grignard addition or catalytic hydrogenation, with chiral auxiliaries or asymmetric catalysis ensuring enantiomeric excess .
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Esterification: The C7'-carboxylic acid intermediate is methylated using diazomethane or methyl iodide in the presence of a base such as potassium carbonate .
Critical reaction conditions and yields are summarized below:
Step | Reagents/Conditions | Yield (%) | Reference |
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Dioxolane Formation | 1,2-ethanediol, p-TsOH, reflux | 65–75 | |
Methylation | CH₃MgBr, THF, –78°C | 50–60 | |
Esterification | CH₃I, K₂CO₃, DMF | 85–90 |
Mechanistic Insights
The acid-catalyzed dioxolane formation proceeds via a hemiketal intermediate, followed by dehydration and ring closure . Density functional theory (DFT) studies on similar systems suggest that the transition state for spirocyclization is stabilized by hyperconjugative interactions between the developing oxocarbenium ion and adjacent σ-bonds .
Physicochemical Properties
Solubility and Stability
(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Its stability profile is influenced by:
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pH Sensitivity: The dioxolane ring undergoes hydrolysis under strongly acidic or basic conditions, yielding a diol and ketone .
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Thermal Stability: Decomposition occurs above 200°C, as evidenced by thermogravimetric analysis (TGA) of related compounds .
Spectroscopic Data
Key spectral characteristics include:
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IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (ester C=O), 3200–3400 cm⁻¹ (O-H stretch), and 1100–1200 cm⁻¹ (C-O-C ether) .
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NMR Spectroscopy:
Applications in Medicinal Chemistry
Biological Activity
While direct pharmacological data for this specific compound remain limited, structurally related spirocarbocycles have demonstrated:
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Enzyme Inhibition: Analogues with similar dioxolane-naphthalene frameworks inhibit cytochrome P450 enzymes and serine proteases, suggesting potential applications in oncology and infectious diseases .
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Antimicrobial Properties: Methyl ester derivatives exhibit moderate activity against Gram-positive bacteria, likely due to membrane disruption .
Drug Design Considerations
The spirocyclic core offers advantages in drug discovery:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume